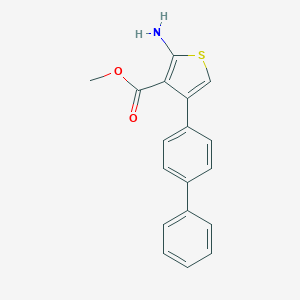

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-16-9 | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest to the fields of medicinal chemistry and materials science. The guide will detail the structural features of this molecule, provide a validated synthesis protocol based on the Gewald reaction, and explore its potential applications, particularly in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its derivatives.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] This scaffold is a key component in a variety of therapeutic agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the 2-aminothiophene ring system, which allows for substitution at multiple positions, makes it an attractive starting point for the design of novel drug candidates. The incorporation of a biphenyl moiety at the 4-position of the thiophene ring, as seen in the title compound, is a strategic design element intended to modulate the molecule's pharmacological profile, potentially enhancing its efficacy and target specificity.

Structural Elucidation

The chemical structure of this compound is characterized by a central 2-aminothiophene ring. A biphenyl group is attached at the 4-position, and a methyl carboxylate group is at the 3-position. The primary amino group at the 2-position is a key functional group that can be further modified to generate a diverse library of derivatives.

Key Structural Features:

-

2-Aminothiophene Core: The foundational heterocyclic ring system.

-

Biphenyl Moiety: A significant substituent at the 4-position that influences the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.

-

Methyl Carboxylate Group: An electron-withdrawing group at the 3-position that modulates the electronic properties of the thiophene ring and provides a handle for further chemical transformations.

-

Primary Amino Group: A nucleophilic center at the 2-position, crucial for both biological activity and synthetic derivatization.

Physicochemical Properties (Predicted):

| Property | Predicted Value (for Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate) |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Monoisotopic Mass | 247.0667 Da |

| [M+H]⁺ (m/z) | 248.07398 |

| [M+Na]⁺ (m/z) | 270.05592 |

| [M-H]⁻ (m/z) | 246.05942 |

Synthesis via the Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[5]

For the synthesis of this compound, the key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.

Reaction Scheme:

Caption: A schematic overview of the Gewald synthesis for the target compound.

Detailed Experimental Protocol (Adapted from a general Gewald reaction procedure):

This protocol is a representative example and may require optimization for the specific substrates.

Materials:

-

4-Acetylbiphenyl

-

Methyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or Triethylamine) as a basic catalyst

-

Ethanol (or Methanol) as a solvent

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-acetylbiphenyl (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Catalyst Addition: To the stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A mild organic base like morpholine or triethylamine is typically used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound without promoting significant side reactions.

-

Solvent: Ethanol or methanol are common solvents as they are polar enough to dissolve the reactants and facilitate the reaction while also allowing for easy product precipitation upon cooling or addition of water.

-

Stoichiometry: A slight excess of sulfur is often used to ensure complete conversion of the intermediate to the thiophene ring.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively documented, the structural motifs present suggest several promising avenues for investigation in drug discovery.

4.1. Kinase Inhibition

Many 2-aminothiophene derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The biphenyl moiety can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, potentially leading to high-affinity binding.

Sources

An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Significance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility as a synthon allows for the creation of a diverse array of molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[2] This guide focuses on a specific, yet highly representative member of this class: Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. While a dedicated CAS number for this precise methyl ester is not prominently documented, its close analog, Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate (CAS No. 307343-50-6), provides a valuable reference point for understanding its chemistry and potential.[3] This document will delve into the synthesis, physicochemical properties, and the vast potential of this molecular framework in the realm of drug discovery and development, drawing upon data from its closely related analogs to provide a comprehensive technical overview.

Synthesis of the 2-Amino-4-arylthiophene-3-carboxylate Core

The most robust and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction .[4][5] This one-pot, multi-component reaction is celebrated for its efficiency and tolerance of a wide range of substituents.[6] The reaction typically involves the condensation of a ketone, an activated nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]

Mechanistic Insights into the Gewald Reaction

The elegance of the Gewald reaction lies in its sequential and convergent nature. The currently accepted mechanism proceeds through several key stages:[8][9]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (in this case, 4-acetylbiphenyl) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[8] The choice of base is critical, with amines like morpholine or piperidine often employed.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated nitrile.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[9]

The overall reaction is a powerful tool for generating highly substituted thiophenes in a single synthetic operation.

Experimental Protocol: Synthesis of a 2-Amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate Analog

The following protocol is a representative example of the Gewald synthesis for a compound of this class.

Materials:

-

4-Acetylbiphenyl

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbiphenyl (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

-

To this solution, add elemental sulfur (1.1 equivalents).

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

This protocol provides a general framework, and optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary to achieve the best yields for specific substrates.

Synthetic Workflow Diagram

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Physicochemical and Spectroscopic Properties

The characterization of "this compound" and its analogs relies on a combination of physical measurements and spectroscopic techniques.

| Property | Description |

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.39 g/mol |

| Appearance | Typically a solid at room temperature. |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Spectroscopic Data (based on analogous structures):

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl group, a singlet for the C5 proton of the thiophene ring, a broad singlet for the amino protons, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the biphenyl moiety.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[10]

Applications in Drug Development

The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities.[1][11]

Antimicrobial and Antifungal Activity

Derivatives of 2-aminothiophene have demonstrated significant potential as antimicrobial and antifungal agents.[2] The presence of the thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties.

Anti-inflammatory Properties

Several 2-aminothiophene derivatives have been investigated for their anti-inflammatory effects.[2] The structural features of these compounds allow for interactions with key enzymes and receptors involved in the inflammatory cascade.

Anticancer Potential

The 2-aminothiophene core is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[11] The ability to easily modify the substituents at the 3, 4, and 5-positions of the thiophene ring allows for the fine-tuning of their biological activity and selectivity.

Other Therapeutic Areas

The versatility of the 2-aminothiophene scaffold has led to its exploration in a multitude of other therapeutic areas, including:

-

Antiviral agents[11]

-

Antitubercular agents[11]

-

Central nervous system disorders[11]

-

Antileishmanial agents[12]

The biphenyl moiety in the target compound can further enhance its biological activity by providing additional hydrophobic and π-stacking interactions with biological targets.

Safety and Handling

While specific toxicity data for "this compound" is not available, related 2-aminothiophene derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[13][14] Standard laboratory safety precautions should be observed when handling this class of compounds, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

"this compound" represents a promising scaffold for the development of novel therapeutics. Its synthesis via the robust Gewald reaction allows for facile access to a wide range of analogs. The inherent biological activities of the 2-aminothiophene core, coupled with the potential for further functionalization, make this class of compounds a continued area of interest for researchers in drug discovery and medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases.

References

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]

-

Puterová, Z., et al. (2010). Selected biologically active 2-aminothiophenes. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate. Retrieved from [Link]

-

J&K Scientific. (n.d.). Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Aman, R., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

-

Javadi, A., & Tayebee, R. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

MDPI. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activities of Thiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

NIH. (n.d.). Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

Synfacts. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. Retrieved from [Link]

-

Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

-

SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. jk-sci.com [jk-sci.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE(4506-71-2) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details the compound's core physicochemical properties, with a primary focus on its molecular weight and structural features. A validated synthetic protocol via the Gewald reaction is presented, including a mechanistic explanation and a step-by-step experimental procedure. Furthermore, the guide explores the potential applications of this molecule as a privileged scaffold in drug discovery, drawing on the established pharmacological relevance of the 2-aminothiophene core. Safety, handling, and characterization techniques are also discussed to provide a holistic resource for laboratory and development settings.

Introduction: The 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, anticancer, and antipsychotic properties.[1][2][3] The versatility of the 2-aminothiophene core allows it to serve as a versatile synthon for the creation of more complex, biologically active molecules and fused heterocyclic systems.[4]

The title compound, this compound, integrates this potent thiophene core with a biphenyl substituent. The biphenyl group is another key pharmacophore known to modulate protein-protein interactions and enhance binding affinity to various biological targets. This combination of a proven heterocyclic scaffold and a functionality-enhancing substituent makes the target molecule a compound of high interest for screening libraries and as a foundational building block in targeted drug design.

Physicochemical Profile

The fundamental characteristics of this compound are crucial for its application in synthesis and drug development. While no direct experimental data for this specific molecule was found in the searched literature, its properties can be precisely calculated based on its structure and inferred from closely related analogues. A related compound, Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, has a reported formula weight of 323.41 g/mol .[5]

Table 1: Calculated Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₁₈H₁₅NO₂S | Calculated |

| Molecular Weight | 309.39 g/mol | Calculated |

| IUPAC Name | Methyl 2-amino-4-(biphenyl-4-yl)thiophene-3-carboxylate | Standard Nomenclature |

| Monoisotopic Mass | 309.08235 Da | Calculated |

| Appearance | White to light yellow crystalline powder | Inferred from analogues[6] |

| Solubility | Soluble in Methanol, DMSO, DMF | Inferred from analogues |

Synthesis and Purification

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[7] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[7]

Reaction Principle: The Gewald Synthesis

The Gewald reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a basic catalyst.[7] The mechanism proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[8][9]

For the synthesis of the title compound, the specific reactants are 4-acetylbiphenyl (ketone), methyl cyanoacetate (active methylene ester), and elemental sulfur.

Caption: The Gewald reaction pathway for synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-acetylbiphenyl (1.0 eq.), methyl cyanoacetate (1.1 eq.), and ethanol (50 mL).

-

Catalyst Addition: Add morpholine (0.2 eq.) as a basic catalyst to the stirred mixture.

-

Sulfur Addition: Carefully add elemental sulfur (1.2 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (100 mL) with stirring.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure product.

Purification and Characterization

The identity and purity of the synthesized compound must be validated through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the characteristic peaks for the aromatic protons of the biphenyl system, the thiophene proton, the amino protons, and the methyl ester group.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 248.07 m/z.[10]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine, C=O stretch for the ester, and aromatic C-H stretches.

-

Melting Point: To assess the purity of the final product. Analogous compounds exhibit melting points in the range of 85-120°C.[6][8]

Caption: General workflow for synthesis and validation.

Applications in Drug Discovery and Development

Role as a Privileged Scaffold

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. The 2-aminothiophene core is a launchpad for further chemical modifications. The primary amine at the C2 position and the methyl ester at the C3 position are reactive handles for building molecular complexity, enabling the synthesis of diverse compound libraries for high-throughput screening.

Derivatives of 2-aminothiophenes have demonstrated significant potential in various therapeutic areas:

-

Antiproliferative and Anticancer Agents [3]

-

Antimicrobial and Antifungal Agents [1]

-

Anti-inflammatory Compounds [2]

-

Antiviral Agents [1]

-

Antileishmanial Drug Candidates [11]

Potential Therapeutic Targets

The structural motif is suitable for designing inhibitors for enzymes, modulators for receptors, and agents that disrupt protein-protein interactions. The planar biphenyl group can engage in π-stacking interactions within protein binding pockets, while the thiophene core and its substituents can form critical hydrogen bonds and other electrostatic interactions.

Safety, Handling, and Storage

While specific toxicology data for the title compound is unavailable, information from structurally similar aminothiophene derivatives should be used to guide handling procedures.

Table 2: Summary of Anticipated Safety Information

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | May cause skin irritation. | Wear protective gloves (nitrile rubber). |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory tract irritation. | Handle in a well-ventilated area or chemical fume hood. |

| Storage | Store in a cool, dry, dark place in a tightly sealed container.[6] |

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

This compound, with a calculated molecular weight of 309.39 g/mol , is a well-defined chemical entity with significant potential for drug discovery and development. Its synthesis is readily achievable through the robust and scalable Gewald reaction. The combination of the pharmacologically validated 2-aminothiophene scaffold and the biphenyl moiety makes this compound a prime candidate for use as a building block in the synthesis of novel therapeutic agents across a spectrum of diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable intermediate in their research programs.

References

-

Eastfine Chemical. Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer. [Link]

-

Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]

-

Shree Ganesh Remedies Limited. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. Molecules. [Link]

-

PubChemLite. Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S). [Link]

-

Reddy, T. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. [Link]

-

Hassan, A. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Kamal, M., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Request PDF. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

J&K Scientific. Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, 98%. [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Frotscher, M., et al. (2015). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. PubChemLite - Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (C13H13NO2S) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Characterization, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The guide details a proposed synthetic route via the versatile Gewald reaction, outlines expected physicochemical properties, and discusses techniques for its structural elucidation. Furthermore, potential applications are explored, drawing upon the established biological and material properties of the 2-aminothiophene and biphenyl scaffolds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Context

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as synthetic intermediates.[1][2][3][4] The thiophene ring is often considered a bioisostere of a phenyl group, enabling its incorporation into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[2][5] The incorporation of a biphenyl moiety into molecular scaffolds is a well-established strategy in drug design, often imparting favorable properties such as enhanced target binding and improved metabolic stability. The title compound, this compound, synergistically combines these two privileged structural motifs, making it a compelling target for synthesis and investigation.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] This methodology offers a convergent and atom-economical route to the target molecule.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur.[6][8] A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base and solvent is crucial for achieving high yields and purity.

Synthetic Workflow

The proposed synthesis of this compound involves the reaction of 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.

Caption: Proposed synthetic workflow for this compound via the Gewald reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-Acetylbiphenyl | 196.24 | 1.0 eq |

| Methyl cyanoacetate | 99.09 | 1.1 eq |

| Elemental Sulfur | 32.06 | 1.2 eq |

| Morpholine | 87.12 | 0.5 eq |

| Ethanol | 46.07 | Solvent |

Procedure:

-

To a stirred solution of 4-acetylbiphenyl (1.0 eq) and methyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.2 eq).

-

Add morpholine (0.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Physicochemical Properties and Structural Characterization

The expected physicochemical properties and key spectroscopic data for the title compound are summarized below. These are predictive values based on the molecular structure and data from analogous compounds.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >150 °C (estimated) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.30 (m, 9H, Ar-H): A complex multiplet corresponding to the protons of the biphenyl group.

-

δ 5.90 (br s, 2H, -NH₂): A broad singlet for the amino protons, which is D₂O exchangeable.

-

δ 7.10 (s, 1H, Thiophene-H): A singlet for the proton at the 5-position of the thiophene ring.

-

δ 3.85 (s, 3H, -OCH₃): A singlet for the methyl ester protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.0 (C=O): Carbonyl carbon of the ester.

-

δ 160.0, 145.0, 140.0, 138.0, 129.0, 128.0, 127.5, 127.0, 126.0, 115.0, 105.0: Aromatic and thiophene carbons.

-

δ 51.0 (-OCH₃): Methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3450-3300 (N-H stretch): Characteristic stretching vibrations of the primary amine.

-

3100-3000 (Ar-H stretch): Aromatic C-H stretching.

-

1680 (C=O stretch): Strong absorption for the ester carbonyl group.

-

1620 (N-H bend): Bending vibration of the primary amine.

-

1590, 1480 (C=C stretch): Aromatic ring skeletal vibrations.

-

-

Mass Spectrometry (MS):

-

[M]⁺: Expected molecular ion peak at m/z = 309.

-

Potential Applications and Future Research Directions

While specific biological or material science data for this compound is not yet available, the structural motifs present suggest several promising avenues for investigation.

Drug Discovery

The 2-aminothiophene scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9][10] The biphenyl group is a key feature in several marketed drugs, contributing to their therapeutic efficacy. Therefore, the title compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on screening this compound against a variety of biological targets.

Materials Science

Thiophene-containing molecules are of great interest in materials science, particularly in the field of organic electronics. The extended π-conjugation provided by the biphenylthiophene core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Synthetic Intermediate

The primary amino group and the ester functionality of the title compound provide reactive handles for further chemical modifications.[11] This allows for its use as a versatile building block in the synthesis of more complex heterocyclic systems and functional molecules.

Conclusion

This technical guide has provided a detailed overview of this compound, a molecule of considerable scientific interest. A robust and efficient synthetic route via the Gewald reaction has been proposed, along with a comprehensive outline of its expected physicochemical and spectroscopic properties. The potential applications in both drug discovery and materials science are significant, warranting further investigation into the synthesis and characterization of this and related compounds. The information presented herein serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta.

-

S.N. Chemical Industries. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubChem. cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. National Center for Biotechnology Information. [Link]

-

Shree Ganesh Remedies Limited. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

Jørgensen, M., & El-Sayed, I. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

- Krutošíková, A., & Puterová, Z. (2009). Applications substituted 2-aminothiophenes in drug design.

-

The Royal Society of Chemistry. (2a) methyl [1,1'-biphenyl]-4-carboxylate. [Link]

-

ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

- Google Patents.

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2023). [Link]

- Jørgensen, M., & El-Sayed, I. (2020).

-

PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2017). [Link]

-

ResearchGate. ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. [Link]

-

ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2023). [Link]

-

Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). [Link]

-

PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. (2022). [Link]

- Jørgensen, M., & El-Sayed, I. (2020).

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. (2011). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemixl.com [chemixl.com]

An In-depth Technical Guide to Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a promising heterocyclic compound with significant potential in medicinal chemistry. The guide details a proposed synthetic pathway for this molecule, leveraging the well-established Gewald reaction, and outlines the necessary starting materials and reaction conditions. Furthermore, it delves into the predicted physicochemical properties and spectroscopic data for the characterization of the title compound. A significant portion of this document is dedicated to a thorough literature review of the biological activities associated with the 2-aminothiophene and biphenyl scaffolds, suggesting potential therapeutic applications for this molecule in areas such as oncology and infectious diseases. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for the synthesis and investigation of this and structurally related compounds.

Introduction: The Promise of Biphenyl-Substituted Thiophenes

The fusion of a thiophene ring with a biphenyl moiety in "this compound" creates a molecule of significant interest in the field of medicinal chemistry. The 2-aminothiophene core is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biphenyl group, on the other hand, is a prevalent structural motif in many approved drugs and is known to enhance molecular recognition by biological targets through favorable hydrophobic and stacking interactions.[3] The combination of these two privileged scaffolds suggests that the title compound could exhibit potent and selective biological activities, making it a compelling candidate for further investigation in drug discovery programs.

Synthetic Strategy: The Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5] For the synthesis of this compound, the key starting materials are 4-acetylbiphenyl, methyl cyanoacetate, and elemental sulfur.

Proposed Synthetic Workflow

The proposed synthesis of the title compound via the Gewald reaction is depicted in the following workflow diagram:

Caption: Proposed workflow for the synthesis of the target molecule via the Gewald reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established Gewald reaction procedures for aryl ketones.[5] Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

-

4-Acetylbiphenyl (1.0 eq)

-

Methyl cyanoacetate (1.1 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl, methyl cyanoacetate, and ethanol.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add morpholine to the mixture and stir for 10-15 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Physicochemical Properties and Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of the title compound. These values are estimations based on its chemical structure and can be used as a reference for its characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated to be in the range of 150-200 °C |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chloroform; sparingly soluble in alcohols; insoluble in water. |

| LogP | ~4.5 (estimated) |

Spectroscopic Data (Anticipated)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The anticipated data is as follows:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.60-7.30 (m, 9H): Aromatic protons of the biphenyl group.

-

δ 7.10 (s, 1H): Thiophene proton at the 5-position.

-

δ 5.80 (s, 2H): Broad singlet for the amino (-NH₂) protons.

-

δ 3.85 (s, 3H): Singlet for the methyl ester (-OCH₃) protons.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 168.0: Carbonyl carbon of the ester.

-

δ 160.0, 145.0, 140.0, 138.0, 129.0, 128.0, 127.5, 127.0, 115.0, 105.0: Aromatic and thiophene carbons.

-

δ 51.0: Methyl carbon of the ester.

-

-

IR (KBr, cm⁻¹):

-

3450-3300: N-H stretching vibrations of the amino group.

-

3100-3000: Aromatic C-H stretching.

-

1680: C=O stretching of the ester.

-

1600, 1480: Aromatic C=C stretching.

-

-

Mass Spectrometry (EI):

-

m/z (%): 309 (M⁺, 100).

-

Biological Activity and Therapeutic Potential: A Literature-Informed Perspective

While no specific biological data for this compound has been reported, the extensive research on its constituent scaffolds allows for a well-informed projection of its potential therapeutic applications.

Anticancer Activity

The 2-aminothiophene scaffold is a prominent feature in numerous compounds with demonstrated anticancer activity.[6] These compounds often exert their effects through various mechanisms, including the inhibition of protein synthesis and the induction of apoptosis.[3] The biphenyl moiety is also a key structural element in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and prostate cancer.[7][8] The flexible nature of the biphenyl group allows it to adapt to the binding pockets of a wide range of enzymes and receptors, potentially leading to high-affinity interactions.[3]

The combination of these two pharmacophores in the title compound suggests a strong potential for anticancer activity. It is plausible that this molecule could inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.

Caption: Plausible anticancer mechanism of action for the target molecule.

Antimicrobial Activity

2-Aminothiophene derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][9][10][11] The presence of the thiophene ring, a bioisostere of the benzene ring, often contributes to enhanced antimicrobial efficacy.[1] The specific substitution pattern on the thiophene ring plays a crucial role in determining the potency and spectrum of activity. Biphenyl derivatives have also been reported to possess antibacterial activity.[12] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent, potentially effective against drug-resistant strains.

Table of Potential Biological Activities:

| Biological Activity | Rationale based on Structural Features | Potential Mechanism of Action |

| Anticancer | Presence of 2-aminothiophene and biphenyl scaffolds, both known for their cytotoxic effects.[3][6][7][8] | Induction of apoptosis, cell cycle arrest, inhibition of key cancer-related enzymes. |

| Antimicrobial | 2-Aminothiophene core is a common feature in antimicrobial agents.[1][9][10][11] Biphenyl moiety may enhance activity.[12] | Disruption of cell membrane integrity, inhibition of essential enzymes. |

| Anti-inflammatory | The structurally related compound, diphenylacetic acid, is an anti-inflammatory agent.[13] | Inhibition of pro-inflammatory enzymes like COX and LOX. |

Future Directions and Conclusion

This compound represents a molecule with considerable untapped potential in the realm of drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological activities. The proposed Gewald synthesis offers a straightforward and efficient route to access this compound.

Future research should focus on the practical synthesis and purification of this molecule, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a comprehensive biological evaluation is warranted to explore its anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the biphenyl and thiophene rings, could lead to the identification of even more potent and selective therapeutic agents.

References

-

Gewald, K. (1961). The Gewald reaction. Wikipedia. Retrieved from [Link][4]

-

Sabnis, R. W. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(9), 1164.[5]

-

BenchChem. (2025). Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. BenchChem.[14]

-

Gagnon, C. E., & Toste, F. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[15]

-

PrepChem. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. PrepChem.com.[16]

-

MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia.[17]

-

Patel, H., & Singh, K. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate.[18]

-

Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.[19]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate.[20]

-

Nahata, B. R. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research.[1]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.[21]

-

de la Fuente, A., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(15), 10484-10503.[22]

-

Slideshare. (2015). Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare.[2]

-

Indian Chemical Society. (2020). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Journal of the Indian Chemical Society, 97(8), 1237-1244.[3]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18455-18485.[12][23]

-

Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4), 1-15.[6]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18455-18485.[12]

-

PubMed. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed.[9]

-

ResearchGate. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate.[10]

-

National Institutes of Health. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC.[7]

-

AKJournals. (n.d.). Supporting Information. AKJournals.[24]

-

PrepChem. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com.[25]

-

National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem.[26]

-

ResearchGate. (2024). A Short Review on Heterocyclic Compounds Showing Anti-Breast Cancer Activity. ResearchGate.[8]

-

Frontiers. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 987654.[11]

-

MDPI. (2015). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 20(9), 16852-16891.[27]

-

Biosynth. (n.d.). 4-Acetylbiphenyl. Biosynth.[28]

-

Sigma-Aldrich. (n.d.). 4-Acetylbiphenyl 98. Sigma-Aldrich.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..[13]

-

Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. Google Patents.[29]

Sources

- 1. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 6. One moment, please... [archives.ijper.org]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. prepchem.com [prepchem.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. journalwjarr.com [journalwjarr.com]

- 19. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. akjournals.com [akjournals.com]

- 25. prepchem.com [prepchem.com]

- 26. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. biosynth.com [biosynth.com]

- 29. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

Preamble: Navigating the Landscape of a Novel Thiophene Derivative

For researchers and professionals in drug development, the characterization of a novel chemical entity is the foundational step upon which all subsequent research is built. This guide focuses on Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a well-regarded privileged structure in medicinal chemistry, known for its wide array of biological activities. The introduction of a biphenyl moiety suggests potential applications in areas where this functional group is pharmacologically relevant.

Section 1: Core Molecular Attributes

The fundamental physical properties of a molecule are dictated by its structure. The presence of a polar amino group, a hydrogen-bonding capable ester, a rigid thiophene ring, and a large, nonpolar biphenyl system in this compound suggests a compound with moderate to low solubility in aqueous media and a relatively high melting point.

While specific experimental data for the methyl ester is scarce, we can tabulate the basic molecular information for it and its ethyl and propyl analogs to provide a comparative baseline.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₈H₁₅NO₂S | ~325.39 | 333973-13-8 (Predicted) |

| Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate | C₁₉H₁₇NO₂S | 323.41 | 307343-50-6[1] |

| Propyl 4-([1,1'-biphenyl]-4-yl)-2-aminothiophene-3-carboxylate | C₂₀H₁₉NO₂S | 337.44 | 351156-20-2[2] |

Section 2: Experimental Determination of Key Physical Properties

The following sections provide detailed, field-proven methodologies for the determination of the most critical physical properties for a research compound of this nature.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[3] A sharp melting range (typically < 2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Measurement: Heat the sample at a relatively fast rate (10-20°C per minute) to get an approximate melting range.

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Logical Flow for Solubility Assessment.

Chromatographic Purity Analysis

Chromatographic methods are indispensable for assessing the purity of a compound. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. [6][7][8] 2.3.1 Thin-Layer Chromatography (TLC)

Protocol:

-

Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. [8]2. Spotting: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the pencil line. [9]3. Developing: Place the plate in a developing chamber containing a shallow pool of an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the spot line. [9][10]4. Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. [9]5. Analysis: A pure compound should ideally show a single spot. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

2.3.2 High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter. [11]2. Method Development:

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid, is common.

-

Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm) is standard. A photodiode array (PDA) detector is preferable as it can assess peak purity by comparing spectra across a single peak. [12]3. Analysis: Inject the sample and run the gradient. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [13]

-

Section 3: Spectral Data

While not strictly physical properties, spectroscopic data are integral to the characterization and confirmation of the compound's identity. Researchers should obtain the following spectra:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment and structural integrity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretches of the amine and the C=O stretch of the ester.

Conclusion

The physical properties of this compound are central to its application in research and development. While published data is limited, this guide provides the necessary experimental framework for any researcher to confidently and accurately determine these properties. By following these self-validating protocols, scientists can ensure the quality and integrity of their starting materials, a cornerstone of reproducible and reliable scientific outcomes.

References

-

J&K Scientific. Ethyl 2-amino-4-(1,1'-biphenyl-4-yl)-3-thiophenecarboxylate, 98%. Available at: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. 2.3: Thin Layer Chromatography (TLC). Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

University of Technology, Iraq. experiment (1) determination of melting points. Available at: [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

University of Colorado Boulder. Thin Layer Chromatography (TLC). Available at: [Link]

-

LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Available at: [Link]

-

METTLER TOLEDO. DETERMINATION OF MELTING POINTS. Available at: [Link]

-

University of California, Irvine. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Available at: [Link]

-

PubChem. Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. Available at: [Link]

-

Reddit. HPLC trace for proof of purity. Available at: [Link]

-

PubChem. Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Available at: [Link]

-

University of Wisconsin-Madison. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available at: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available at: [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of the West Indies. Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Chromatography Forum. How do you perform purity analysis?. Available at: [Link]

- Unknown Source.

-

SALTISE. Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 351156-20-2 | Propyl 4-([1,1'-biphenyl]-4-yl)-2-aminothiophene-3-carboxylate - Moldb [moldb.com]

- 3. athabascau.ca [athabascau.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. How do you perform purity analysis? - Chromatography Forum [chromforum.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate. This molecule belongs to the versatile class of 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific derivative is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to present a robust profile. We will delve into its structural attributes, a plausible and detailed synthetic methodology via the Gewald reaction, predicted spectroscopic data for structural confirmation, expected chemical reactivity, and a discussion of its potential biological significance based on the activities of related compounds.

Introduction: The Scientific Context

The 2-aminothiophene scaffold is a privileged heterocyclic motif in modern drug discovery and development.[1][2] Its rigid, sulfur-containing five-membered ring, adorned with a reactive amino group and an ester, serves as a versatile building block for a vast array of compounds with significant biological activities.[3] Thiophene-based compounds are known to exhibit a wide pharmacological spectrum, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[1] The thiophene ring is often considered a bioisostere of a phenyl ring, allowing for subtle modifications in steric and electronic properties while maintaining key binding interactions.[4]

The subject of this guide, this compound, integrates this potent thiophene core with a biphenyl moiety. Biphenyl derivatives themselves are prevalent in pharmacologically active agents and advanced materials, contributing to properties like thermal stability and unique molecular recognition capabilities.[5][6] The combination of these two pharmacophores suggests a molecule with significant potential for novel therapeutic applications and material science innovations. This guide aims to provide a detailed, predictive analysis of its chemical characteristics to facilitate and inspire future research.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is its structure and the intrinsic properties that arise from it.

Molecular Structure: The molecule consists of a central 2-aminothiophene ring. An amino group (-NH₂) is located at position 2, a methyl carboxylate group (-COOCH₃) at position 3, and a biphenyl-4-yl group at position 4. The biphenyl substituent provides a significant non-polar, aromatic extension to the molecule.

Predicted Physicochemical Properties A precise experimental determination of these properties is pending; the values below are estimates based on its constituent parts and data from similar structures.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₁₅NO₂S | Derived from the chemical structure. |

| Molecular Weight | 309.39 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid (colorless to yellow) | Biphenyl and many 2-aminothiophenes are solids at room temperature.[6][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, DMSO, and chlorinated solvents. | The large, non-polar biphenyl group dominates the molecule's character, making it hydrophobic.[6] |

| Melting Point | Expected to be elevated (>100 °C) | The planar, rigid structure and high molecular weight suggest strong intermolecular forces in the crystal lattice. |

Synthesis via the Gewald Reaction: A Proposed Methodology

The most direct and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[8] This one-pot synthesis is renowned for its efficiency and operational simplicity, combining a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[9]

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed from three key starting materials: 4-acetylbiphenyl (the ketone component), methyl cyanoacetate, and elemental sulfur.

Caption: Proposed Gewald reaction pathway for the target compound.

Causality in Experimental Design

The mechanism begins with a Knoevenagel condensation between 4-acetylbiphenyl and methyl cyanoacetate, catalyzed by a base (commonly morpholine or diethylamine), to form a stable α,β-unsaturated nitrile intermediate.[8] Elemental sulfur then adds to the activated methylene group. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[8] The choice of a secondary amine like morpholine as a catalyst is crucial; it effectively promotes the initial condensation without leading to unwanted side reactions like amide formation with the ester. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.[7]

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a robust, field-proven methodology adapted from established procedures for synthesizing structurally similar 4-aryl-2-aminothiophenes.[2][7][10]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 4-acetylbiphenyl (10 mmol, 1.96 g), methyl cyanoacetate (10 mmol, 0.99 g), and elemental sulfur (10 mmol, 0.32 g) in absolute ethanol (50 mL).

-

Catalyst Addition: To the stirred suspension, add morpholine (10 mmol, 0.87 mL) dropwise at room temperature. The addition of the base is often mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 3-5 hours.

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring. A solid precipitate is expected to form.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual morpholine and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient to yield the pure this compound.[10]

-

Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.